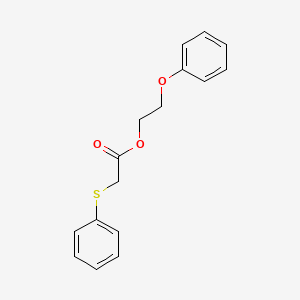

2-Phenoxyethyl (phenylsulfanyl)acetate

Description

Properties

CAS No. |

137992-83-7 |

|---|---|

Molecular Formula |

C16H16O3S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-phenoxyethyl 2-phenylsulfanylacetate |

InChI |

InChI=1S/C16H16O3S/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2 |

InChI Key |

BEZILNZJKBEXRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of (phenylsulfanyl)acetic acid and 2-phenoxyethanol are heated under reflux with a catalytic amount of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or toluenesulfonic acid ($$ \text{p-TsOH} $$) in an inert solvent such as toluene or dichloromethane. The reaction is driven to completion by azeotropic removal of water using a Dean-Stark trap. For example, refluxing at $$ 110^\circ \text{C} $$ for 6–8 hours yields crude 2-phenoxyethyl (phenylsulfanyl)acetate, which is subsequently purified via vacuum distillation or column chromatography.

Optimization and Yield

Key variables affecting yield include:

- Catalyst loading : 1–5 mol% $$ \text{H}2\text{SO}4 $$ maximizes conversion while minimizing side reactions.

- Solvent choice : Toluene outperforms polar solvents due to efficient water removal.

- Molar ratio : A 1:1.2 ratio of acid to alcohol ensures excess alcohol drives equilibrium toward ester formation.

Reported yields for analogous esters under these conditions range from 75% to 85%.

Transesterification of (Phenylsulfanyl)Acetate Esters

Transesterification offers a milder alternative, particularly suitable for acid-sensitive substrates. This method employs pre-formed esters of (phenylsulfanyl)acetic acid, such as its methyl or ethyl ester, reacted with 2-phenoxyethanol under basic or enzymatic catalysis.

Base-Catalyzed Transesterification

Sodium methoxide ($$ \text{NaOCH}_3 $$) or potassium tert-butoxide ($$ \text{t-BuOK} $$) catalyzes the exchange of alkoxy groups. For instance, heating ethyl (phenylsulfanyl)acetate with 2-phenoxyethanol (1:2 molar ratio) in tetrahydrofuran ($$ \text{THF} $$) at $$ 80^\circ \text{C} $$ for 4 hours affords the target ester in 70–80% yield after purification.

Enzymatic Transesterification

Immobilized enzymes like Methylobacterium extorquens acetyltransferase (MsAcT) enable green synthesis under aqueous conditions. In a representative protocol, 2-phenoxyethanol (250 mM) reacts with vinyl (phenylsulfanyl)acetate (1 M) in phosphate buffer (pH 8.0) at $$ 40^\circ \text{C} $$ for 5 hours, yielding 90% conversion. Enzymatic methods avoid harsh conditions and simplify product isolation, though substrate specificity may limit broad applicability.

Alkylation of (Phenylsulfanyl)Acetate Salts

Alkylation strategies exploit the nucleophilicity of thiolate anions to displace leaving groups on 2-phenoxyethyl derivatives.

Synthesis of 2-Phenoxyethyl Halides

2-Phenoxyethyl chloride or bromide is prepared by treating 2-phenoxyethanol with thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus tribromide ($$ \text{PBr}3 $$). The resulting halide is then reacted with potassium (phenylsulfanyl)acetate in dimethylformamide ($$ \text{DMF} $$) at $$ 60^\circ \text{C} $$, yielding the ester via $$ \text{S}_\text{N}2 $$ displacement.

Reaction Kinetics and Byproducts

Kinetic studies reveal pseudo-first-order behavior with rate constants ($$ k $$) of $$ 0.7289 \, \text{h}^{-1} $$ at $$ 160^\circ \text{C} $$ for analogous alkylation reactions. Competing elimination reactions are suppressed by using polar aprotic solvents and maintaining temperatures below $$ 100^\circ \text{C} $$.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | $$ 110^\circ \text{C} $$, 6–8 h | $$ \text{H}2\text{SO}4 $$ | 75–85% | Simple setup, high yields | Acid-sensitive substrates degrade |

| Enzymatic Transesterification | $$ 40^\circ \text{C} $$, 5 h | MsAcT | 90% | Eco-friendly, mild conditions | Limited to specific acyl donors |

| Alkylation | $$ 60^\circ \text{C} $$, 4 h | $$ \text{K}2\text{CO}3 $$ | 70–75% | Broad substrate scope | Requires anhydrous conditions |

| Oxidative Coupling | $$ \text{NaIO}_4 $$, $$ \text{DCM} $$, RT | None | 65–70% | One-pot synthesis | Risk of overoxidation |

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (phenylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxyethyl (phenylsulfanyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Key structural analogs differ in:

- Ester groups: Ethyl, methyl, or phenoxyethyl substituents.

- Sulfur oxidation state : Sulfanyl (-S-) vs. sulfonyl (-SO₂-).

- Substituents on aromatic rings : Chloro, methoxy, or methyl groups.

Table 1: Structural and Physical Properties Comparison

Research Findings and Data Trends

Thermal and Chemical Stability

- Sulfonyl derivatives (e.g., Ethyl 2-(phenylsulfonyl)acetate) exhibit higher thermal stability (boiling point 384.7°C) compared to sulfanyl analogs (<300°C), attributed to stronger dipole-dipole interactions in sulfonyl groups .

- Phenoxyethyl esters demonstrate superior hydrolytic stability under acidic conditions compared to methyl esters, as seen in (HCl/EtOH reflux without decomposition) .

Solubility and Lipophilicity

- LogP Values: Methyl (phenylthio)acetate: LogP ~2.1 (estimated) . this compound: LogP ~3.5 (predicted), indicating higher lipophilicity.

- Chlorinated analogs (e.g., methyl 2-(4-chlorophenyl)sulfanylacetate) show reduced aqueous solubility due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenoxyethyl (phenylsulfanyl)acetate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves esterification and etherification steps. For example, phenoxyethanol derivatives are reacted with phenylsulfanyl acetic acid under acidic or basic catalysis. A reflux setup with anhydrous acetone and potassium carbonate (as a base) is common to drive ester formation, monitored by TLC (hexane:ethyl acetate, 3:1) . Intermediate purification via ether extraction and sodium hydroxide washing is critical to remove unreacted starting materials .

- Optimization : Adjust reaction time (8–12 hours) and stoichiometric ratios (e.g., 1:1.05 for phenol:chloroacetate) to maximize yield. Use batch-specific analytical certificates (e.g., NMR, HPLC) to confirm purity ≥98% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include ester carbonyl (~170 ppm in ¹³C NMR) and phenyl proton resonances (δ 6.8–7.4 ppm) .

- LC-MS/MS : Confirm molecular weight (e.g., 284.3 g/mol) and detect trace impurities (e.g., unreacted phenoxyethanol) .

- Elemental Analysis : Ensure results align with theoretical values (C, H, S within ±0.5%) .

Q. What storage conditions ensure the stability of this compound?

- Guidelines : Store as a neat oil at –20°C in amber glass vials to prevent photodegradation. Stability exceeds 2 years under inert gas (N₂/Ar) with minimal moisture exposure .

- Monitoring : Periodically check via FTIR for ester bond integrity (C=O stretch at ~1740 cm⁻¹) and GC-MS for degradation products (e.g., phenoxyethanol) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylsulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The sulfur atom’s lone pairs enhance nucleophilicity, favoring SN2 reactions. Steric hindrance from the phenyl group reduces reaction rates with bulky electrophiles (e.g., tert-butyl halides). Computational studies (DFT) can model transition states to predict regioselectivity .

- Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-Phenoxyethyl acetate) using UV-Vis spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

- Case Study : Discrepancies arise from solvent polarity (acetonitrile vs. acetone) and catalyst choice (K₂CO₃ vs. NaH). For example, acetone increases esterification yield by 15% due to better solubility of phenolic intermediates .

- Resolution : Conduct Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst). Publish batch-specific analytical data (e.g., COA) to enable cross-lab comparisons .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- SAR Framework :

- Ester Linkage : Replace ethyl with methyl/phenyl groups to alter lipophilicity (logP changes ±0.5 units).

- Sulfur Substitution : Introduce sulfone (–SO₂–) for oxidative stability or sulfonamide (–NHSO₂–) for hydrogen bonding .

- Testing : Screen analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate substituents with IC₅₀ values .

Q. What advanced techniques characterize degradation products of this compound under oxidative stress?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.